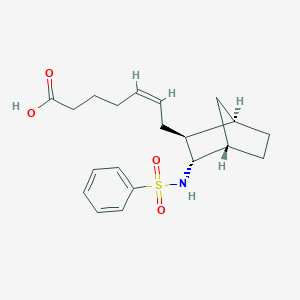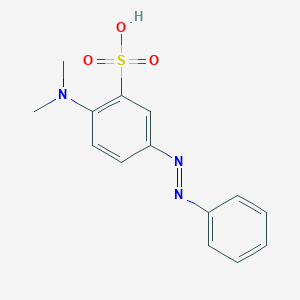
Enadoline
Descripción general
Descripción
Enadoline is a drug that acts as a highly selective κ-opioid agonist . In human studies, it produced visual distortions and feelings of dissociation, reminiscent of the effects of salvinorin A .
Synthesis Analysis
Enadoline was synthesized from 2,3-dimethylanisole in 7 steps. The corresponding Grignard reagent prepared from magnesium-anthracene complex reacts with 14 CO2, SOCl2, and PD130812 successively to give [14C]enadoline .Molecular Structure Analysis
Enadoline is a non-peptide, selective kappa-opioid receptor (KOR) agonist . Its molecular formula is C24H32N2O3 .Physical And Chemical Properties Analysis
Enadoline has a molar mass of 396.531 g·mol−1 . Other specific physical and chemical properties are not mentioned in the sources.Aplicaciones Científicas De Investigación
Kappa Opioid Agonist
Enadoline acts as a highly selective kappa opioid agonist . This means it binds to and activates kappa opioid receptors in the brain, which are involved in pain perception, consciousness, motor control, and mood .
Substance Abuse Pharmacotherapy
The highly selective and specific nature of Enadoline provides an opportunity to explore the function of kappa receptors in humans and their potential utility as a target for substance abuse pharmacotherapy development .
Analgesic Potential
Enadoline was studied as a potential analgesic . Analgesics are medicines that are used to relieve pain. The kappa opioid receptors that Enadoline targets are known to play a role in pain relief .
Sedative Effects
Enadoline has been found to significantly increase measures of sedation . This could potentially be applied in situations where sedation is beneficial, such as during certain medical procedures .
Diuretic Effects
Another interesting effect of Enadoline is that it can increase urinary output . This suggests that it could potentially be used as a diuretic, a type of medication that helps eliminate excess water and salt in the body through urine .
Psychotomimetic Effects
At higher doses, Enadoline can lead to psychotomimetic effects, including visual distortions and feelings of depersonalization . While these effects would generally be considered undesirable, they could potentially be of interest in research into certain psychiatric disorders .
Mecanismo De Acción
Target of Action
Enadoline is a drug that acts as a highly selective κ-opioid agonist . The κ-opioid receptor (KOR) is the primary target of Enadoline . KORs are one of the opioid receptors in the body that play a key role in pain perception, consciousness, motor control, and mood .
Mode of Action
As a κ-opioid agonist, Enadoline binds to and activates the KORs, which are G-protein-coupled receptors . This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein inwardly rectifying potassium (GIRK) channels . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
The activation of KORs by Enadoline affects various biochemical pathways. The most significant is the inhibition of the cAMP pathway, leading to decreased protein kinase A (PKA) activity . This can affect the phosphorylation state of various downstream targets, potentially altering their activity and resulting in the observed effects of the drug .
Pharmacokinetics
A study conducted in rats suggested that enadoline’s brain extracellular fluid (ecf) concentrations were associated with its neuroprotective subcutaneous doses .
Result of Action
In human studies, Enadoline has been shown to produce visual distortions and feelings of dissociation, reminiscent of the effects of salvinorin A . It was studied as a potential analgesic, but was abandoned due to the dose-limiting effects of dysphoria, which could be expected from a κ-opioid agonist .
Action Environment
The action of Enadoline, like many drugs, can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and genetic factors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20-,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYBVLCYODBJQ-HFMPRLQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047258 | |
| Record name | Enadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enadoline | |
CAS RN |
124378-77-4 | |
| Record name | Enadoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124378-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enadoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124378774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enadoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJL283326C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ENADOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)


